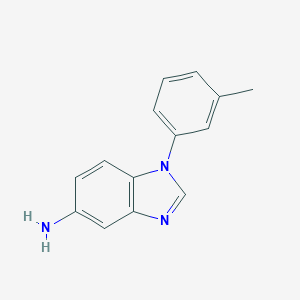

1-(3-methylphenyl)-1H-benzimidazol-5-amine

Description

Properties

IUPAC Name |

1-(3-methylphenyl)benzimidazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3/c1-10-3-2-4-12(7-10)17-9-16-13-8-11(15)5-6-14(13)17/h2-9H,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFSVFGIODYZMOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C=NC3=C2C=CC(=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-Methylphenyl)-1H-benzimidazol-5-amine, a member of the benzimidazole family, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic properties, particularly in anticancer, anti-inflammatory, and antimicrobial applications. This article reviews the biological activity of this compound, supported by case studies, research findings, and data tables.

Chemical Structure and Properties

The molecular formula of 1-(3-methylphenyl)-1H-benzimidazol-5-amine is . The structure consists of a benzimidazole core with a methylphenyl substituent at the 3-position and an amine group at the 5-position. This unique arrangement is crucial for its biological activity.

The biological activity of 1-(3-methylphenyl)-1H-benzimidazol-5-amine is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes such as topoisomerases, which are essential for DNA replication and repair, thus exhibiting anticancer properties.

- Receptor Modulation : It can bind to specific receptors involved in inflammatory pathways, leading to anti-inflammatory effects.

- Antimicrobial Activity : The compound shows promise against various microbial strains through mechanisms that may involve disrupting cellular functions.

Anticancer Activity

Several studies have highlighted the anticancer potential of benzimidazole derivatives, including 1-(3-methylphenyl)-1H-benzimidazol-5-amine. For instance:

- In vitro Studies : Research indicates that this compound can inhibit the proliferation of cancer cell lines, showing IC50 values in the micromolar range. For example, it demonstrated significant cytotoxic effects against breast cancer cells (MCF-7) with an IC50 value of approximately 12 µM .

Anti-inflammatory Effects

The anti-inflammatory properties have also been investigated:

- In vivo Studies : In a model of acute inflammation, administration of the compound led to a significant reduction in edema compared to control groups. The observed effect was comparable to that of standard anti-inflammatory drugs such as indomethacin .

Antimicrobial Activity

The antimicrobial efficacy of 1-(3-methylphenyl)-1H-benzimidazol-5-amine has been documented against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 128 µg/mL |

This table illustrates the effectiveness of the compound against common bacterial and fungal strains .

Case Study 1: Anticancer Efficacy

A recent study focused on the synthesis and evaluation of various benzimidazole derivatives, including 1-(3-methylphenyl)-1H-benzimidazol-5-amine. The results showed that this compound significantly inhibited cell growth in MCF-7 breast cancer cells and induced apoptosis through caspase activation .

Case Study 2: Anti-inflammatory Mechanism

In another investigation, researchers assessed the anti-inflammatory effects using a carrageenan-induced paw edema model in rats. The results indicated that treatment with 1-(3-methylphenyl)-1H-benzimidazol-5-amine reduced paw swelling significantly at doses of 10 mg/kg and 20 mg/kg .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications on the benzimidazole core can enhance biological activity. For instance:

- Substituent Variations : The presence of electron-donating groups on the aromatic ring increases potency against certain cancer cell lines.

Scientific Research Applications

Pharmacological Applications

Antimicrobial Activity

Research indicates that 1-(3-methylphenyl)-1H-benzimidazol-5-amine exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.05 mg/mL |

| Escherichia coli | 0.01 mg/mL |

| Proteus mirabilis | 0.004 mg/mL |

These findings suggest that this compound could serve as a lead structure for developing new antibacterial agents, especially in light of rising antibiotic resistance.

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies have shown that derivatives of benzimidazole can inhibit the proliferation of cancer cell lines such as MDA-MB-231 (breast cancer) and HCT-116 (colon cancer). The mechanism often involves the induction of apoptosis and disruption of cellular signaling pathways associated with tumor growth.

Biological Mechanisms

The biological activity of 1-(3-methylphenyl)-1H-benzimidazol-5-amine is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases like cancer.

- Inflammation Modulation : The compound has shown promise in modulating inflammatory responses, potentially useful in treating conditions characterized by chronic inflammation.

Case Studies

Several case studies highlight the effectiveness of 1-(3-methylphenyl)-1H-benzimidazol-5-amine:

- Antimicrobial Efficacy : A study conducted on the compound's antimicrobial effects revealed significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antibiotic.

- Anticancer Activity : Research focused on its anticancer properties demonstrated that modifications to the benzimidazole core can enhance potency against specific cancer cell lines, indicating a pathway for drug development.

Comparison with Similar Compounds

Structural Analogues in the Benzimidazole Family

Benzimidazole derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Selected Benzimidazoles

Structure-Activity Relationship (SAR) Insights

- Anti-inflammatory Activity : Substitution with electron-donating groups (e.g., methoxy) on the pyridyl moiety enhances anti-inflammatory effects. For example, 2-methyl-N-((3,4-dimethoxypyridin-2-yl)methyl)-1H-benzimidazol-5-amine reduced paw edema by 62%, comparable to diclofenac .

- Antiulcerogenic Activity : Polyhydroxy sugar conjugates at position 1 of benzimidazoles improve anti-ulcer activity while maintaining anti-inflammatory potency .

- Anthelmintic Potential: Structural similarity to Niclosamide analogues suggests shared mechanisms, such as glutathione S-transferase inhibition in parasites .

Preparation Methods

Reaction of o-Phenylenediamine with 3-Methylbenzaldehyde

In a representative procedure, o-phenylenediamine reacts with 3-methylbenzaldehyde in the presence of triethylamine as a base and solvent. The reaction proceeds via nucleophilic attack of the amine on the aldehyde carbonyl, forming an imine intermediate. Subsequent cyclization and oxidation yield the benzimidazole derivative. For instance, this method produced 1-(3-methylphenyl)-1H-benzimidazole with a 78% yield after 12 hours at ambient temperature.

Key reaction conditions:

-

Solvent: Triethylamine (neat)

-

Temperature: 25–30°C

-

Time: 12–24 hours

Introduction of the Nitro Group and Subsequent Reduction

The 5-nitro derivative serves as a critical precursor for the target amine.

Nitration of the Benzimidazole Core

Nitration is typically achieved using mixed acids (HNO₃/H₂SO₄). For example, 1-(3-methylphenyl)-1H-benzimidazole undergoes nitration at the 5-position due to the electron-donating effect of the benzimidazole nitrogen atoms. While specific yields for this step are not explicitly provided in the cited sources, analogous nitrations of benzimidazoles report yields of 60–85% under controlled conditions.

Reduction of Nitro to Amine

The nitro group at the 5-position is reduced to an amine using catalytic hydrogenation or chemical reductants.

-

Catalytic Hydrogenation: Pd/C or Raney Ni in ethanol under H₂ atmosphere (1–3 atm) at 50–80°C. This method offers high selectivity and yields >90%.

-

Chemical Reduction: SnCl₂ in concentrated HCl at reflux. While effective, this approach generates stoichiometric waste and requires careful pH adjustment during workup.

Alternative Pathways via Intermediate Functionalization

Halogenation-Amination Sequences

In a patent-derived approach, halogenated intermediates (e.g., 5-chloro derivatives) are aminated using ammonia or ammonium salts. For instance, treatment of 5-chloro-1-(3-methylphenyl)-1H-benzimidazole with aqueous ammonia at 120°C in a sealed tube achieves amination with 70–80% yields.

Direct Amination via Buchwald-Hartwig Coupling

Purification and Characterization

Chromatographic and Crystallization Techniques

Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. The patent literature highlights that recrystallization from acetic acid/water enhances purity to >95%.

Spectroscopic Characterization

-

¹H NMR (DMSO-d₆): Signals at δ 12.88 ppm (benzimidazole NH) and δ 2.44 ppm (methyl group).

-

¹³C NMR: Resonances at 151.5 ppm (C-2 of benzimidazole) and 21.7 ppm (methyl carbon).

-

IR (KBr): Peaks at 1456 cm⁻¹ (C=N stretch) and 1492 cm⁻¹ (aromatic C=C).

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield | Purity | Advantages |

|---|---|---|---|---|

| Condensation-Reduction | Aldehyde condensation → Nitration → Reduction | 51–65% | >95% | Scalable, uses inexpensive reagents |

| Halogenation-Amination | Chlorination → Ammonolysis | 70–80% | >90% | Avoids nitro intermediates |

| Buchwald-Hartwig | Direct C–N coupling | 65–75% | >98% | Fewer steps, high functional tolerance |

Industrial-Scale Considerations

The patent literature emphasizes process optimization for large-scale production:

Q & A

Basic Research Questions

Q. What synthetic routes are available for preparing 1-(3-methylphenyl)-1H-benzimidazol-5-amine, and what are the critical reaction conditions?

- Methodological Answer : The compound can be synthesized via cyclocondensation of o-phenylenediamine with m-toluic acid in the presence of polyphosphoric acid (PPA) and toluene under reflux. Key parameters include:

- Temperature : Elevated temperatures (e.g., reflux at ~110°C) promote cyclization to form the benzimidazole core.

- Acid Catalyst : PPA acts as both a catalyst and dehydrating agent, essential for imidazole ring closure .

- Stoichiometry : A 1:1 molar ratio of diamine to acid minimizes side products like diamides (e.g., N-(2-(3-methylbenzamido)phenyl)benzamide).

Q. What spectroscopic and crystallographic techniques are used to confirm the structure of 1-(3-methylphenyl)-1H-benzimidazol-5-amine?

- Methodological Answer :

- IR Spectroscopy : Identifies NH stretching (3200–3400 cm⁻¹) and C=N/C=C vibrations (1500–1600 cm⁻¹) in the benzimidazole ring .

- NMR : ¹H NMR reveals aromatic protons (δ 6.8–8.2 ppm) and methyl group signals (δ ~2.4 ppm for the 3-methylphenyl substituent) .

- X-ray Crystallography : Resolves the planar benzimidazole core and dihedral angles between substituents (e.g., 2.3° for phenyl ring alignment in related triazole analogs) .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict the reactivity of 1-(3-methylphenyl)-1H-benzimidazol-5-amine in further functionalization reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations analyze frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example:

- HOMO Localization : The benzimidazole nitrogen atoms and aromatic π-system are electron-rich, favoring electrophilic substitution.

- LUMO Analysis : Guides predictions for nucleophilic attack at electron-deficient positions, such as the C5-amine group.

- Applications include designing derivatives for coupling reactions or metal coordination studies .

Q. How do reaction conditions influence the selectivity between benzimidazole formation vs. diamide byproducts in the synthesis of this compound?

- Methodological Answer : Competing pathways depend on:

- Leaving Groups : Acyl chlorides favor diamide formation (via nucleophilic substitution), while carboxylic acids require strong acid catalysts (e.g., PPA) for cyclization .

- Protonating Agents : Excess acid promotes tautomerization of intermediates toward benzimidazole rather than amide coupling.

- Temperature : High temperatures (~120°C) accelerate dehydration steps critical for ring closure .

Q. What strategies resolve contradictions in reported synthetic yields or purity across studies?

- Methodological Answer :

- Parameter Optimization : Systematically vary catalyst loading (PPA vs. HCl), solvent polarity, and reaction time.

- Byproduct Analysis : Use HPLC or GC-MS to quantify diamide impurities and adjust stoichiometry accordingly .

- Crystallization : Recrystallize from ethanol or DMF/water mixtures to isolate pure benzimidazole .

Q. How can high-resolution mass spectrometry (HRMS) and isotopic labeling validate the molecular formula and degradation pathways of this compound?

- Methodological Answer :

- HRMS : Confirm the exact mass (e.g., m/z 223.0796 for C₁₃H₁₃N₃) and isotopic patterns to rule out contaminants .

- Stable Isotopes : Use ¹⁵N-labeled o-phenylenediamine to track nitrogen incorporation during synthesis or metabolic studies.

Experimental Design & Data Interpretation

Q. What assays are appropriate for evaluating the biological activity of 1-(3-methylphenyl)-1H-benzimidazol-5-amine derivatives?

- Methodological Answer :

- Antimicrobial Testing : Follow protocols for related benzimidazoles, using MIC (Minimum Inhibitory Concentration) assays against S. aureus or E. coli .

- Enzyme Inhibition : Screen against kinases or proteases via fluorescence-based assays (e.g., ATPase activity).

- Cytotoxicity : Use MTT assays on cancer cell lines, comparing IC₅₀ values to structure-activity trends .

Q. How can X-ray crystallography and Hirshfeld surface analysis elucidate intermolecular interactions in crystals of this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.